molecular formula C18H21N3O3S B178539 (S)-Rabeprazole CAS No. 177795-59-4

(S)-Rabeprazole

カタログ番号 B178539
CAS番号: 177795-59-4
分子量: 359.4 g/mol
InChIキー: YREYEVIYCVEVJK-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Rabeprazole is a proton pump inhibitor (PPI) drug used to treat various conditions related to the stomach and esophagus. It is a member of the benzimidazole class of drugs, and is the S-enantiomer of the racemic mixture of rabeprazole. It is commonly used to reduce the amount of acid produced in the stomach, and has been used to treat gastroesophageal reflux disease (GERD), ulcers, and other conditions. It is also used to prevent and treat ulcers caused by Helicobacter pylori.

科学的研究の応用

1. Acid Suppression and Gastroesophageal Reflux Disease (GERD) Management

(S)-Rabeprazole, as a proton pump inhibitor, is extensively used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. It is known for its rapid onset of action in acid suppression and is effective in relieving GERD-related symptoms like heartburn, regurgitation, and bloating. It has also shown effectiveness in treating extra-esophageal manifestations of GERD, such as asthma and chronic laryngitis, and in the management of non-erosive reflux disease (Dadabhai & Friedenberg, 2009); (Pace et al., 2007).

2. Helicobacter Pylori Eradication

Rabeprazole, in combination with antibiotics, has been studied for the eradication of Helicobacter pylori, a common cause of peptic ulcers. Clinical trials have found rabeprazole-based triple therapy (with two antibiotics) to be safe and effective in eradicating H. pylori, even in cases of dual therapy with clarithromycin (Stack et al., 1998); (Sharara, 2005).

3. Gastric Acid Hypersecretory Syndromes

This compound is also applied in the treatment of gastric acid hypersecretory syndromes, including Zollinger-Ellison syndrome. Its potent inhibitory effect on gastric acid secretion is crucial in managing these conditions effectively (Baldwin & Keam, 2009).

4. Pharmacokinetic Properties and Metabolism

Studies highlight rabeprazole's unique pharmacokinetic properties. Unlike other proton pump inhibitors, its metabolism is less influenced by genetic polymorphisms of CYP2C19, making it a more consistent option across different patient populations. This characteristic also contributes to its rapid onset of action (Dadabhai & Friedenberg, 2009); (Lew, 1999).

5. Effects on Plasma Gastrointestinal Peptides

Rabeprazole has been found to influence plasma levels of gastrointestinal peptides such as gastrin, somatostatin, and calcitonin gene-related peptide, indicating its broader impact beyond mere acid suppression (Katagiri et al., 2005).

6. Chiral Separation and Analysis

Research has been conducted on the enantioselective separation and determination of R-(+) and S-(−) enantiomers of rabeprazole, which is crucial for understanding its pharmacological and toxicological properties, given the differences between stereoisomers (Kim et al., 2017).

7. Pharmacodynamics and Comparative Efficacy

Comparative studies with other proton pump inhibitors have highlighted rabeprazole’s efficacy in acid suppression and treatment of GERD. It has been shown to achieve greater decreases in intragastric acidity, often preferred for its rapid and potent inhibition (Williams et al., 1999).

作用機序

Target of Action

The primary target of (S)-Rabeprazole is the H+/K+ ATPase enzyme , also known as the proton pump , located in the gastric parietal cells. This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

This compound, a proton pump inhibitor (PPI), works by irreversibly blocking the H+/K+ ATPase enzyme system. By inhibiting this enzyme, this compound prevents the secretion of gastric acid, thereby reducing the acidity in the stomach . This action results in a significant decrease in gastric acid secretion, providing relief from acid-related disorders.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, this compound disrupts the movement of protons into the stomach, which is a critical step in the production of gastric acid . The downstream effect of this action is a reduction in gastric acidity, which can alleviate symptoms and promote healing in acid-related disorders.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed in the stomach. It is widely distributed throughout the body and is extensively metabolized in the liver. The metabolites of this compound are primarily excreted in the urine . These ADME properties influence the bioavailability of this compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of this compound’s action is the inhibition of the H+/K+ ATPase enzyme, which leads to a decrease in gastric acid production. On a cellular level, this results in reduced acidity within the gastric environment. Clinically, this reduction in gastric acidity can provide relief from symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, co-administration with other medications, and individual patient characteristics (e.g., age, health status) can impact the pharmacokinetics and pharmacodynamics of this compound . For instance, the presence of food in the stomach can delay the absorption of this compound, potentially affecting its efficacy. Additionally, certain genetic factors may influence how an individual metabolizes this compound, which can lead to variations in response to the medication .

特性

IUPAC Name

2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445562
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177795-59-4
Record name Rabeprazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H benzimidazole was dissolved in a mixture comprising 100 ml of dichloromethane and 25 ml of diethyl ether to obtain a solution. 2.83 g of 85% m-chloroperbenzoic acid was added to this solution in portions at -45° C. After the completion of the reaction, 2 g of triethylamine was added to the reaction mixture and the obtained mixture was heated to -10° C., followed by the addition of 50 ml of 1N sodium hydroxide. The obtained mixture was stirred at a room temperature for 30 minutes. The obtained aqueous layer was washed with 20 ml of dichloromethane twice and adjusted to pH 11 with a 2M aqueous solution of ammonium acetate. The aqueous layer was extracted with 50 ml of dichloromethane thrice. The obtained dichloromethane layer was washed with 50 ml of a saturated aqueous solution of sodium hydrogencarbonate twide, dried over magnesium sulfate and distilled to remove the dichloromethane. The obtained oily product was crystallized from dichloromethane/ether to obtain 4.17 g of the title compound as a white crystal. M.p.: 99° to 100° C. (dec.).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rabeprazole
Reactant of Route 2
(S)-Rabeprazole
Reactant of Route 3
(S)-Rabeprazole
Reactant of Route 4
(S)-Rabeprazole
Reactant of Route 5
Reactant of Route 5
(S)-Rabeprazole
Reactant of Route 6
(S)-Rabeprazole

Q & A

Q1: How does (S)-Rabeprazole exert its therapeutic effect?

A1: this compound, as part of the racemic drug rabeprazole, acts by inhibiting the gastric proton pump (H+/K+-ATPase) located in parietal cells lining the stomach. [] This pump is responsible for the final step of acid secretion into the stomach. By blocking this pump, rabeprazole effectively reduces gastric acid production, providing relief from symptoms of acid-related disorders.

Q2: How does the pharmacokinetic profile of this compound differ from (R)-Rabeprazole?

A2: Studies in beagle dogs reveal distinct pharmacokinetic profiles for the two enantiomers. [] Notably, (R)-Rabeprazole exhibits higher AUC0-t and t1/2 values, alongside a lower clearance (CL) compared to this compound. This difference arises from the higher absorption and slower elimination of (R)-Rabeprazole, contributing to its greater efficacy compared to the racemic mixture. Similar findings were observed in healthy human subjects where (R)-Rabeprazole demonstrated higher AUC and Cmax values compared to this compound. []

Q3: How significant is the stereoselective metabolism of Rabeprazole?

A4: Research suggests that the difference in AUC between rabeprazole enantiomers might be linked to stereoselectivity in the CYP3A4-mediated metabolic conversion of rabeprazole-thioether back to rabeprazole. [] Further research into this specific metabolic pathway is needed to fully understand the impact of stereoselectivity on rabeprazole's efficacy.

Q4: Are there analytical methods available for specifically quantifying this compound?

A5: Yes, researchers have developed sensitive and specific methods for quantifying this compound in biological samples. One such method utilizes chiral LC-MS/MS to simultaneously determine the concentration of both (R)- and this compound in human plasma. [] Another method employs supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) for analyzing this compound in dog plasma. []

Q5: Are there alternative synthetic routes for obtaining optically pure this compound?

A6: Yes, a novel method utilizes iron catalysis for the enantioselective sulfoxidation of a precursor molecule to synthesize this compound with high yield (87%) and excellent enantiomeric excess (99.4% ee). [] This method employs hydrogen peroxide as the oxidant and a chiral Schiff base ligand complexed with iron, offering a potentially more sustainable and cost-effective route compared to traditional methods.

Q6: How does the efficacy of this compound compare to the racemic mixture in preclinical models?

A7: Research using rat models of aspirin- and histamine-induced ulcers demonstrated that both (R)- and this compound, as well as the racemic mixture, exhibited dose-dependent ulcer reduction. [] Interestingly, (R)-Rabeprazole at 10 mg/kg proved more effective than this compound and equally effective as the racemic mixture at the same dose. This finding highlights the potential for developing (R)-Rabeprazole as a more potent therapeutic option.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。